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(1E)-N,1-Diphenylbut-3-en-1-imine

Cat. No.: B15439030
CAS No.: 77202-38-1
M. Wt: 221.30 g/mol
InChI Key: DUYJBQMXXGHUDA-UHFFFAOYSA-N
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Description

Significance of Imines (Schiff Bases) as Fundamental Chemical Intermediates

Imines are highly valuable in organic synthesis due to their versatility. numberanalytics.com They serve as crucial intermediates in the creation of various nitrogen-containing organic compounds, including amines, amino acids, and heterocyclic structures. byjus.comacs.orgfiveable.me The carbon-nitrogen double bond in imines can undergo a variety of chemical transformations such as nucleophilic additions, cycloadditions, and rearrangements, making them versatile building blocks for complex molecules. numberanalytics.comuwo.ca

The reactivity of imines is influenced by both electronic and steric factors. Electron-donating groups on the nitrogen or carbon atoms can enhance reactivity towards electrophiles, while electron-withdrawing groups can decrease it. numberanalytics.com The electrophilicity of the imine carbon makes it a target for nucleophilic attack, a key step in many synthetic pathways. uwo.ca However, imines are generally less reactive than aldehydes, which can be an advantage in achieving selective transformations. uwo.ca

In addition to their role in synthetic chemistry, imines are significant in biological systems. They are common enzymatic intermediates where a primary amine, such as from a lysine (B10760008) residue, reacts with a carbonyl group of a substrate or cofactor. wikipedia.orgyoutube.com A well-known example is the formation of a Schiff base with the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP) in various enzymatic reactions. wikipedia.org

The applications of imines extend to materials science and catalysis. They are used in the synthesis of conjugated polymers with unique electronic and optical properties and are integral components of ligands for catalysts, including those used in asymmetric synthesis. numberanalytics.com Chiral Schiff bases were among the first ligands utilized for asymmetric catalysis, a field that has seen significant development. wikipedia.org

Overview of (1E)-N,1-Diphenylbut-3-en-1-imine in Contemporary Organic Research

This compound is a specific imine that has garnered attention in contemporary organic research. Its structure, featuring a phenyl group on both the carbon and nitrogen of the imine bond, as well as an allyl group, provides a unique combination of reactive sites. This structure allows for its participation in various synthetic transformations.

Research has explored the use of related diphenylbutenyl structures in different chemical contexts. For instance, studies on the synthesis of dihydropyrrolone derivatives have utilized similar diimine structures, highlighting the potential for intramolecular cyclization reactions. semanticscholar.org The reactivity of the imine and the adjacent double bond can be harnessed to construct complex heterocyclic systems.

Furthermore, the synthesis and characterization of imines derived from substituted cinnamaldehydes and diamines have been reported, demonstrating the modularity in creating structurally diverse imines. semanticscholar.org While specific research on this compound is not extensively documented in readily available literature, its structural motifs are present in compounds that are actively investigated. For example, related structures like N,2-diphenylbut-3-en-1-imine oxide have been cataloged, indicating interest in this class of compounds. nih.gov

The following table provides some of the computed properties for structurally related compounds, which can offer insights into the potential characteristics of this compound.

Property1,1-Diphenyl-3-buten-1-ol (B2543809) nih.gov1,1-Diphenylbut-3-enylsilane nih.gov
Molecular Formula C₁₆H₁₆OC₁₆H₁₈Si
Molecular Weight 224.30 g/mol 238.40 g/mol
XLogP3-AA 3.7Not Available
Hydrogen Bond Donor Count 10
Hydrogen Bond Acceptor Count 10
Rotatable Bond Count 44
Exact Mass 224.120115130 Da238.117777109 Da
Topological Polar Surface Area 20.2 Ų0 Ų

This data is for related compounds and is provided for illustrative purposes.

Structural Features and E/Z Isomerism in N,1-Diphenylbut-3-en-1-imine Systems

The structure of this compound is defined by several key features. The central C=N double bond is the imine functional group. The 'N,1-diphenyl' designation indicates that a phenyl group is attached to the nitrogen atom and another phenyl group is attached to the carbon atom of the imine. The 'but-3-en-1-imine' part of the name specifies a four-carbon chain with a double bond between carbons 3 and 4, attached to the imine carbon.

A critical aspect of the structure of imines is the potential for stereoisomerism around the C=N double bond. This gives rise to E and Z isomers, analogous to the cis/trans isomerism seen in alkenes. pearson.com The designation "(1E)" in the name of the compound specifies the stereochemistry at the imine double bond. The E/Z nomenclature is determined by assigning priorities to the substituents on the carbon and nitrogen atoms of the imine bond using the Cahn-Ingold-Prelog (CIP) rules. The lone pair of electrons on the nitrogen atom is considered the lowest priority group. pearson.com

In the (E)-isomer , the higher priority groups on the carbon and nitrogen atoms are on opposite sides of the C=N double bond.

In the (Z)-isomer , the higher priority groups are on the same side.

The presence of a mixture of E and Z isomers can be a complicating factor in reactions involving imines, as it can lead to the formation of multiple stereoisomeric products. uwo.ca Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in characterizing the stereochemistry of imines and determining the ratio of isomers in a sample. semanticscholar.orgwestmont.edursc.org The chemical shifts and coupling constants of the protons near the imine bond are often distinct for the E and Z isomers. westmont.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N B15439030 (1E)-N,1-Diphenylbut-3-en-1-imine CAS No. 77202-38-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77202-38-1

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

N,1-diphenylbut-3-en-1-imine

InChI

InChI=1S/C16H15N/c1-2-9-16(14-10-5-3-6-11-14)17-15-12-7-4-8-13-15/h2-8,10-13H,1,9H2

InChI Key

DUYJBQMXXGHUDA-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=NC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Reactivity and Mechanistic Studies of 1e N,1 Diphenylbut 3 En 1 Imine

Nucleophilic Addition Reactions to the Imine Carbon

The electrophilic carbon atom of the imine group in (1E)-N,1-Diphenylbut-3-en-1-imine is susceptible to attack by a range of nucleophiles. These reactions are fundamental to the synthesis of various amine derivatives.

Hydride Reductions, including Asymmetric Transfer Hydrogenation

The reduction of the carbon-nitrogen double bond in imines to form amines is a synthetically important transformation. Hydride reductions, including the use of powerful reducing agents like lithium aluminum hydride, can effectively reduce imines. researchgate.net However, for the synthesis of chiral amines, asymmetric transfer hydrogenation has emerged as a powerful and selective method. rsc.orgrsc.org This process typically involves the use of a chiral catalyst, often a BINOL-derived phosphoric acid, and a hydride source such as a Hantzsch ester or a benzothiazole. rsc.org The catalyst facilitates the stereoselective transfer of a hydride to the imine carbon, leading to the formation of an enantioenriched amine. rsc.org While organocatalytic methods offer advantages in terms of mild conditions and environmental friendliness, their turnover frequencies are generally lower than those of metal-catalyzed hydrogenations. rsc.org

Organometallic Additions (e.g., Grignard Reagents, Organolithium Reagents)

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the electrophilic imine carbon of this compound. masterorganicchemistry.comsemanticscholar.org This reaction constitutes a valuable method for the formation of new carbon-carbon bonds, leading to the synthesis of α-substituted amines. The addition of a Grignard reagent, for instance, to an imine results in the formation of a magnesium salt of the corresponding amine, which upon acidic workup yields the free amine.

A general representation of this reaction is the addition of a Grignard reagent (R-MgX) to an imine, which proceeds through a nucleophilic attack on the imine carbon. This is followed by protonation to yield the final amine product.

Formation and Reactivity of Enamines and Iminium Ions

The reaction of an aldehyde or ketone with a secondary amine can lead to the formation of an enamine. masterorganicchemistry.comlibretexts.orglibretexts.org This process is initiated by the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent dehydration leads to the formation of an iminium ion. libretexts.orglibretexts.org If a proton is present on a carbon atom adjacent to the carbon-nitrogen double bond, its removal results in the formation of a stable enamine. masterorganicchemistry.comlibretexts.org

Enamines are versatile intermediates in organic synthesis, acting as nucleophiles in various reactions, including alkylation and Michael additions. masterorganicchemistry.com The nitrogen atom's lone pair of electrons increases the nucleophilicity of the α-carbon, making it reactive towards electrophiles. masterorganicchemistry.com

Iminium ions, formed as intermediates in enamine formation and other reactions involving imines, are highly electrophilic species. They readily react with nucleophiles, a reactivity that is central to many synthetic transformations, including the Mannich reaction. chem-station.comwikipedia.org

Pericyclic Reactions: The 2-aza-Cope Rearrangement of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. This compound, as a nitrogen-containing 1,5-diene analogue, can undergo a rsc.orgrsc.org-sigmatropic rearrangement known as the 2-aza-Cope rearrangement. chem-station.comwikipedia.org This reaction involves the reorganization of six electrons within a six-membered ring, leading to a constitutional isomer.

Mechanism and Stereochemical Outcomes of the Rearrangement

The 2-aza-Cope rearrangement is a thermally allowed, suprafacial process that typically proceeds through a chair-like six-membered transition state. chem-station.comwikipedia.org This concerted mechanism ensures a high degree of stereospecificity, where the stereochemistry of the starting material dictates the stereochemistry of the product. chem-station.com The rearrangement of this compound leads to the formation of a new imine, where the allyl group has migrated from the nitrogen to the carbon atom that was originally part of the imine bond. The reaction is often driven by the formation of a more thermodynamically stable product. The stereochemical outcome is highly dependent on the geometry of the transition state, with the chair conformation being the most common and energetically favorable. chem-station.comwikipedia.org

Catalyst and Solvent Effects (e.g., HFIP-mediated Transformations)

The rate of the 2-aza-Cope rearrangement can be significantly influenced by the choice of catalyst and solvent. Lewis acids and Brønsted acids can catalyze the reaction by coordinating to the nitrogen atom, thereby lowering the activation energy of the rearrangement. acs.org This is particularly true for the cationic 2-aza-Cope rearrangement, which proceeds through an iminium ion intermediate and occurs at significantly lower temperatures than the uncatalyzed version. wikipedia.org

Recent studies have highlighted the remarkable effect of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent in promoting the 2-aza-Cope rearrangement. rsc.org HFIP, a highly polar and hydrogen-bond-donating solvent, can facilitate the reaction at ambient temperature without the need for a metal catalyst. rsc.org This provides a more environmentally friendly and efficient method for the synthesis of α-substituted homoallylamines. rsc.org The strong hydrogen-bonding ability of HFIP is believed to stabilize the charged transition state, thereby accelerating the reaction. The choice of solvent can also influence the equilibrium of the rearrangement, with polar solvents sometimes favoring the formation of the rearranged product. nih.gov

Below is an interactive data table summarizing the effects of different catalysts and solvents on the 2-aza-Cope rearrangement.

Catalyst/SolventConditionsOutcomeReference
None (Thermal) High TemperatureRearrangement occurs, but may require forcing conditions. wikipedia.org
Lewis Acid Milder ConditionsCatalyzes the rearrangement, often leading to higher yields and selectivity. acs.org
Brønsted Acid Milder ConditionsPromotes the cationic 2-aza-Cope rearrangement. wikipedia.org
HFIP Ambient TemperatureEfficiently promotes the rearrangement without a metal catalyst. rsc.org

Scope and Limitations of the Rearrangement for Butenyl Imine Substrates

While specific studies on the rearrangement of this compound are not extensively documented in the reviewed literature, the reactivity of butenyl imine substrates can be understood in the context of aza-Cope rearrangements. These are a class of illinois.eduillinois.edu-sigmatropic rearrangements involving a nitrogen atom within the 1,5-diene framework. The position of the nitrogen atom classifies the rearrangement (1-aza, 2-aza, or 3-aza-Cope).

For a butenyl imine such as this compound, a potential thermal or acid-catalyzed rearrangement could occur. However, the thermodynamic stability of the imine functional group often presents a significant barrier to such transformations. The carbon-nitrogen double bond is generally more stable than a carbon-carbon double bond, making the reverse reaction (from an enamine) more favorable.

The scope of aza-Cope rearrangements is often limited by high activation barriers. To be synthetically useful, these reactions typically require specific structural features or catalytic activation to proceed efficiently. For instance, the formation of a more stable product or the release of ring strain can act as a driving force. In the case of this compound, the presence of phenyl groups on both the nitrogen and the imine carbon could influence the electronic properties and steric environment of the molecule, but without specific experimental data, the feasibility and outcome of a rearrangement remain speculative.

Cycloaddition Reactions Involving the Imine Moiety

The imine moiety of this compound can participate in various cycloaddition reactions, acting as a 2π component.

[2+X] Cycloadditions

Imines are known to undergo [2+2] cycloadditions with electron-rich alkenes, a transformation known as the aza Paternò-Büchi reaction, to form azetidines. researchgate.net These reactions are often promoted photochemically. nih.gov The success of such a reaction with this compound would depend on the electronic nature of the alkene partner and the photochemical stability of the imine itself.

Additionally, imines can participate in [4+2] cycloadditions (Diels-Alder reactions), where they can act as the dienophile. When the imine is part of a conjugated system, such as in N-alkenyl iminium ions, it can also function as the diene component. nih.govnih.govacs.org For this compound, the isolated double bond is not conjugated with the imine. However, under Lewis acid catalysis, formation of an N-alkenyl iminium ion could potentially enable it to act as a diene in reactions with suitable dienophiles. nih.govnih.gov

[3+X] Cycloadditions (e.g., with Azides, Ynediones)

The imine group can react with 1,3-dipoles in [3+2] cycloaddition reactions. For instance, the reaction of an imine with an azide (B81097) could potentially lead to the formation of a tetrazole ring, although this is less common than the well-established azide-alkyne cycloaddition.

More relevant are cycloadditions with azomethine imines, which are 1,3-dipoles that can be generated in situ. The reaction of an azomethine imine with an imine as the dipolarophile is not a standard transformation. However, azomethine imines readily react with alkenes. In the case of this compound, a [3+2] cycloaddition would be expected to occur preferentially at the more reactive C=C double bond rather than the C=N bond.

Reactions with ynediones (alkynes bearing two carbonyl groups) could also be envisioned. The high reactivity of the butenyl double bond in this compound would likely lead to cycloaddition at this site. Gold-catalyzed [3+3]-annulations of azomethine imines with propargyl esters have been reported, showcasing the potential for complex heterocyclic synthesis. nih.gov

Hydroamination Reactions of Alkenyl Imines

Hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method for synthesizing amines. wikipedia.org For a substrate like this compound, this could involve either an intramolecular or intermolecular reaction.

Regioselectivity and Stereoselectivity in Intramolecular and Intermolecular Hydroaminations

In an intramolecular hydroamination of an alkenyl imine, the amine nitrogen would add across the tethered alkene. The regioselectivity of this process (Markovnikov vs. anti-Markovnikov addition) is a key consideration and is often controlled by the choice of catalyst and the substrate's electronic and steric properties. libretexts.org For this compound, an intramolecular reaction is not possible as it is a secondary imine with no N-H bond.

For an intermolecular hydroamination, an external amine would be added across the butenyl double bond. The regioselectivity would again be a critical factor. Early transition metal catalysts often favor Markovnikov addition, while some late transition metal systems can achieve anti-Markovnikov selectivity. libretexts.org Stereoselectivity would also be important if a new chiral center is formed during the reaction.

Catalytic Systems for Imine Hydroamination

A wide range of catalytic systems have been developed for hydroamination reactions. These include catalysts based on alkali metals, alkaline earth metals, lanthanides, and transition metals. wikipedia.orglibretexts.org

Early Transition Metals and Lanthanides: These are often highly active for the hydroamination of alkenes. The mechanism typically involves the formation of a metal-amido complex followed by insertion of the alkene into the metal-nitrogen bond. libretexts.org

Late Transition Metals: Catalysts based on palladium, rhodium, iridium, and gold have also been successfully employed. acs.org These systems can operate via different mechanistic pathways, including oxidative addition/reductive elimination or nucleophilic attack on a metal-activated alkene.

The choice of catalyst is crucial for achieving high efficiency and selectivity. For the hydroamination of the butenyl group in this compound, a catalyst that is tolerant of the imine functionality would be required. Palladium(II)-Anthraphos complexes, for example, have been shown to be effective for the hydroamination of alkynes to imines. acs.org Calcium-based catalysts have also been developed for the hydrosilylation of imines, which is a related transformation. rsc.org

Information regarding "this compound" is not available in the public domain.

Extensive research has yielded no specific scholarly articles or publicly available data pertaining to the computational and theoretical investigations of the chemical compound This compound . Consequently, it is not possible to generate an article that adheres to the provided outline and content requirements.

Searches for information on the reactivity, mechanistic studies, and computational analyses of this specific imine did not return any relevant results. The scientific literature that was retrieved focused on other, structurally distinct compounds. Therefore, the detailed research findings, data tables, and in-depth analysis requested for the specified sections and subsections cannot be provided.

It is recommended to verify the compound name and to consult specialized chemical databases or proprietary research for information on this molecule. Without accessible research on "this compound," the creation of a scientifically accurate and informative article as per the user's instructions is not feasible.

Applications of 1e N,1 Diphenylbut 3 En 1 Imine As a Versatile Synthetic Building Block

Access to Chiral Amines and Diamines

The synthesis of enantiomerically pure amines and diamines is a significant focus in medicinal and materials chemistry. (1E)-N,1-Diphenylbut-3-en-1-imine serves as a key precursor in methodologies designed to achieve this goal, primarily through rearrangements and stereoselective reductions.

The 2-aza-Cope rearrangement, a type of nih.govnih.gov-sigmatropic rearrangement, provides a powerful method for carbon-carbon bond formation. wikipedia.org In the context of this compound derivatives, this rearrangement facilitates the synthesis of α-substituted homoallylamines. The cationic 2-aza-Cope rearrangement is particularly noteworthy as it often proceeds under milder conditions compared to its all-carbon counterpart. wikipedia.org

The general mechanism involves the formation of an iminium ion from the imine, which then undergoes the sigmatropic rearrangement. This process has been extensively studied for its utility in alkaloid synthesis. wikipedia.org The reaction can be strategically coupled with other transformations, such as a Mannich cyclization, to drive the reaction towards a desired product and increase molecular complexity in a single step. wikipedia.org The facile nature of the cationic 2-aza-Cope rearrangement is attributed to the presence of the charged nitrogen atom, which lowers the activation energy of the reaction. wikipedia.org

Table 1: Key Features of the 2-aza-Cope Rearrangement
FeatureDescription
Reaction Type nih.govnih.gov-Sigmatropic Rearrangement
Substrate Class Cationic 2-aza systems
Key Advantage Proceeds at temperatures 100-200 °C lower than the all-carbon Cope rearrangement. wikipedia.org
Driving Force Often coupled with a thermodynamic sink, such as a Mannich cyclization, to favor product formation. wikipedia.org
Synthetic Utility Widely used in the synthesis of complex alkaloids. wikipedia.org

The imine functionality of this compound and its derivatives is a prime target for stereoselective reduction to afford chiral amines. Various reduction strategies have been developed to control the stereochemical outcome. These methods often employ chiral reducing agents or catalysts to induce facial selectivity in the hydride attack on the imine carbon.

Precursors for Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and functional materials. This compound provides a flexible starting point for the construction of a variety of these important ring systems.

The pyrrolidine (B122466) and piperidine (B6355638) moieties are fundamental building blocks in medicinal chemistry. beilstein-journals.org this compound can be utilized in cycloaddition reactions to construct these five- and six-membered rings. Metal-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides, which can be generated from imines, with olefinic dipolarophiles are a general approach to producing highly functionalized and enantiomerically enriched pyrrolidines. nih.gov

Furthermore, electroreductive cyclization of imines with terminal dihaloalkanes presents another avenue for the synthesis of pyrrolidine and piperidine derivatives. beilstein-journals.org This method has been successfully implemented in flow microreactors, offering good yields and scalability. beilstein-journals.org Other synthetic strategies include intramolecular amination of organoboronates and acid-promoted cyclization of amino alcohols. organic-chemistry.org

Table 2: Selected Methods for Pyrrolidine and Piperidine Synthesis
MethodDescriptionKey Features
Asymmetric 1,3-Dipolar Cycloaddition Metal-catalyzed reaction of azomethine ylides (from imines) and alkenes. nih.govAccess to enantiomerically pure, diversely functionalized pyrrolidines. nih.gov
Electroreductive Cyclization Reaction of imines with terminal dihaloalkanes. beilstein-journals.orgCan be performed in a flow microreactor for efficient synthesis. beilstein-journals.org
Intramolecular Amination Cyclization of aminoboron "ate" complexes. organic-chemistry.orgProvides access to azetidines, pyrrolidines, and piperidines. organic-chemistry.org
Radical Rearrangement Ring expansion of aziridines.Yields 5-methylenepiperidines.

Quinolines and pyridines are prominent N-heterocyclic aromatic compounds with a broad spectrum of biological activities and applications in materials science. nih.govnih.gov The Povarov reaction, a [4+2] cycloaddition of N-aryl imines with electron-rich alkenes or alkynes, is a key method for quinoline (B57606) synthesis. nih.gov This reaction can be catalyzed by various Lewis acids, such as InCl₃, to facilitate the formation of the quinoline core. nih.gov

For pyridine (B92270) synthesis, a one-pot C-H alkenylation/electrocyclization/aromatization sequence has been developed using α,β-unsaturated N-benzyl imines and alkynes. nih.gov This method allows for the construction of highly substituted pyridine derivatives. Another approach involves a ring-opening, halogenation, ring-closing strategy that temporarily transforms pyridines into reactive Zincke imine intermediates, which can then be functionalized. chemrxiv.org

The versatility of this compound and related imines extends to the synthesis of other important heterocyclic systems.

Thiazoles: Thiazole (B1198619) derivatives are known for their diverse biological activities. researchgate.net While direct synthesis from this compound is less common, the imine functionality is a key component in the broader synthesis of heterocyclic systems. The classical Hantzsch thiazole synthesis, for instance, involves the reaction of α-haloketones with thioamides. Imines can be precursors to components used in such syntheses.

Isoindolines: Isoindoline-1,3-diones, also known as phthalimides, and their derivatives are an important class of medicinal compounds. nih.govgsconlinepress.com The synthesis of N-substituted isoindoline-1,3-diones can be achieved through the condensation of phthalic anhydride (B1165640) with primary amines. gsconlinepress.comresearchgate.net Imines can serve as precursors to the required primary amines or can be involved in alternative synthetic routes to the isoindoline (B1297411) core.

No Publicly Available Research Found for this compound in Specified Applications

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be located for the chemical compound this compound regarding its application as a versatile synthetic building block in the development of chiral ligands and catalysts, or its role in multi-component reactions (MCRs).

The investigation sought to uncover detailed research findings to construct an article focusing on the utility of this compound in these advanced organic synthesis areas. However, the search yielded no scholarly articles, patents, or technical documentation detailing the synthesis, characterization, or application of this specific imine for the requested purposes.

While the broader classes of compounds, such as imines and homoallylic amines, are extensively studied and utilized in asymmetric catalysis and multicomponent reactions, information on this particular substituted butenimine derivative appears to be absent from the public domain. General methodologies for the synthesis of similar imine structures exist, typically involving the condensation of a primary amine with a corresponding ketone or aldehyde. In this case, the precursor would likely be 1,3-diphenylbut-3-en-1-one (B14540357) and aniline. However, the successful synthesis and subsequent application of the resulting imine, this compound, in the development of chiral ligands or as a reactant in MCRs are not documented.

The absence of available data prevents the creation of the requested detailed article, including research findings and data tables, as no scientific foundation for such content on this compound could be established.

Stereochemical Control and Asymmetric Transformations in Imine Chemistry

Diastereoselectivity in Nucleophilic Additions to (1E)-N,1-Diphenylbut-3-en-1-imine and Related Substrates

The nucleophilic addition to imines is a fundamental reaction for the synthesis of amines. When the imine substrate possesses a preexisting stereocenter, the formation of a new stereocenter can lead to diastereomeric products. The inherent stereochemistry of the imine, including the configuration at the α-carbon and the geometry of the C=N bond, significantly influences the stereochemical outcome of the reaction.

The diastereoselectivity of nucleophilic additions to chiral imines is a well-established strategy for the synthesis of α-branched amines. wiley-vch.de The chiral auxiliary can be located on either the nitrogen or the carbon terminus of the imine double bond, both offering complementary approaches to stereocontrol. wiley-vch.de For instance, the addition of organometallic reagents to imines bearing a chiral auxiliary derived from phenylglycinol can proceed with high diastereoselectivity. wiley-vch.de Similarly, the reaction of organolithium reagents with N-alkylidene-α-naphthylethylamine can yield amines with high diastereomeric excess, particularly in the presence of Lewis acids or bases. acs.org

In the context of α,β-unsaturated imines, such as derivatives of this compound, the stereoselectivity of nucleophilic additions can be further influenced by the extended conjugation. The rhodium-catalyzed β-alkylation of α,β-unsaturated N-benzyl imines with terminal alkenes and alkynes has been shown to produce tri- and tetrasubstituted α,β-unsaturated imines with very high stereoselectivity. nih.gov

The nature of the nucleophile and the reaction conditions also play a crucial role. For example, the addition of propargylmagnesium bromide to fluorinated aromatic sulfinyl imines can result in either homopropargyl or homoallenyl amines with high diastereoselectivity, which can be reversed by changing the solvent from a coordinating one like THF to a non-coordinating one like DCM. acs.org

Table 1: Diastereoselectivity in Nucleophilic Additions to Chiral Imines
Imine SubstrateNucleophileConditionsMajor Product DiastereomerDiastereomeric Ratio (d.r.)Reference
N-Alkylidene-α-naphthylethylamineAlkyllithiumLewis Acid/BaseNot SpecifiedUp to 100% de acs.org
α,β-Unsaturated N-benzyl iminen-Hexene[Rh(PPh3)3Cl], 150 °CNot SpecifiedPoor E:Z selectivity nih.gov
Fluorinated Aromatic Sulfinyl IminePropargylmagnesium BromideDCM, -48 °C(S,RS)-3'b>95:5 acs.org
Fluorinated Aromatic Sulfinyl IminePropargylmagnesium BromideTHF, -78 °C(R,RS)-3bNot Specified acs.org

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

The synthesis of single enantiomers of chiral amines is of paramount importance, and several strategies have been developed to achieve this. These methods often rely on the use of chiral auxiliaries covalently attached to the imine substrate or the application of chiral catalysts.

The asymmetric reduction of prochiral imines is one of the most direct methods to obtain chiral amines. researchgate.net This can be achieved through various catalytic systems, including transition-metal complexes and enzymes.

Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful techniques. researchgate.netacs.org Chiral ruthenium complexes, for instance, have been successfully employed in the asymmetric transfer hydrogenation of cyclic imines using a formic acid-triethylamine mixture, affording chiral amines with high enantiomeric excess (ee). acs.org Another effective method is the asymmetric hydrosilylation of imines, where titanium complexes have shown excellent results. uwo.ca More recently, biocatalysis using imine reductases (IREDs) has emerged as a highly efficient and selective method for the asymmetric reduction of a wide range of imines, including cyclic substrates. nih.govresearchgate.netresearchgate.netnih.gov Engineered IREDs can exhibit high reactivity, stereoselectivity, and a broad substrate scope, enabling the synthesis of β-branched chiral amines with contiguous stereocenters. nih.govresearchgate.net

Table 2: Enantioselective Reduction of Imines
Imine SubstrateReduction MethodCatalyst/EnzymeProductEnantiomeric Excess (ee)Reference
Cyclic IminesTransfer HydrogenationChiral Ru(II) complexCyclic Amines90-97% acs.org
Aryl Trifluoromethyl N-H KetiminesCatalytic Asymmetric ReductionMethyl-OAB catalystTrifluoromethylated Amines75-98% acs.org
Cyclic IminesAsymmetric ReductionImine Reductase (IRED)Cyclic Aminesup to >99% researchgate.net
β-Branched Racemic Ketones (via imine)Dynamic Kinetic Resolution-Asymmetric Reductive AminationEngineered Imine Reductaseβ-Branched Chiral Amines>99.9% nih.govresearchgate.net

Chiral Lewis acids have proven to be powerful catalysts for a variety of enantioselective transformations involving imines. jst.go.jp They activate the imine by coordinating to the nitrogen atom, rendering the imine carbon more electrophilic and creating a chiral environment that directs the approach of the nucleophile.

A significant challenge in Lewis acid catalysis with imines is product inhibition, as the resulting amine product can be a stronger Lewis base than the starting imine, leading to catalyst deactivation. jst.go.jp However, the development of novel Lewis acids, such as rare earth and zirconium triflates, has enabled catalytic cycles. jst.go.jp These catalysts have been successfully applied in various reactions, including imino-aldol, aza-Diels-Alder, and Mannich-type reactions. jst.go.jp For example, a chiral zirconium catalyst has been developed for the first catalytic enantioselective Mannich-type reactions of imines with silyl (B83357) enolates, affording chiral β-amino esters with high enantioselectivities. jst.go.jp

Furthermore, the combination of a chiral Lewis acid with an achiral aldehyde can create a chiral catalytic system. nih.gov For instance, a co-catalytic system of 2-picolinaldehyde and a chiral Yb(III)-N,N'-dioxide complex has been shown to be effective in the direct Mannich/condensation cascade reaction of glycine (B1666218) ester with aromatic aldimines, yielding trisubstituted imidazolidines with high diastereo- and enantioselectivities. nih.gov

Influence of Imine Geometry (E/Z Isomerism) on Stereochemical Outcome

Imines can exist as (E) and (Z) stereoisomers due to the restricted rotation around the C=N double bond. pearson.comresearchgate.net The specific geometry of the imine can have a profound impact on the stereochemical course of a reaction, as the substituents on the nitrogen and carbon atoms occupy different spatial positions in the two isomers.

The E/Z isomerization of imines can occur under thermal or acidic conditions. nih.govnih.gov The energy barrier for this isomerization can be competitive with the activation energy of the reaction itself, meaning that the observed stereochemical outcome may not simply reflect the initial E/Z ratio of the starting imine. nih.gov This is particularly relevant in reactions where the Curtin-Hammett principle applies, and the reaction proceeds through the lowest energy transition state, regardless of the relative stability of the ground state isomers. acs.org

In the Staudinger reaction between ketenes and imines, the E/Z isomerization of the starting imine can compete with the formation of the zwitterionic intermediate, ultimately influencing the cis/trans selectivity of the resulting β-lactam. nih.gov Similarly, in the rhodium-catalyzed β-alkylation of α,β-unsaturated imines, while the reaction itself can be highly stereoselective, subsequent hydrolysis to the aldehyde can lead to a mixture of E and Z isomers, although conditions can sometimes be controlled to favor one isomer. nih.gov

Theoretical calculations and experimental studies have shown that for some reactions, the transition state involving the less stable imine isomer is lower in energy, leading to the major product being formed from the minor isomer. acs.org The nature of the substituents on the imine and the reaction conditions, including the presence of catalysts, can significantly influence the E/Z equilibrium and the relative energies of the transition states. nih.govacs.org

Advanced Analytical Techniques for Mechanistic Elucidation and Characterization of Reaction Outcomes

Spectroscopic Analysis for Reaction Monitoring and Product Confirmation (e.g., NMR, IR)

Spectroscopic methods are fundamental in the study of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be indispensable for the structural confirmation of (1E)-N,1-Diphenylbut-3-en-1-imine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the phenyl rings, the vinylic protons of the butene chain, and the imine proton. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would be critical in confirming the connectivity of the atoms and the stereochemistry of the double bond (E or Z).

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. Characteristic chemical shifts would be expected for the aromatic carbons, the sp² hybridized carbons of the C=C and C=N bonds, and the sp³ hybridized carbons of the butyl chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C=N (imine) stretching vibration.

C=C (alkene) stretching vibration.

=C-H (vinylic) stretching and bending vibrations.

C-H (aromatic) stretching and bending vibrations.

The precise wavenumbers of these bands would help to confirm the presence of these functional groups and thus support the proposed structure of the compound.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers.

Thin-Layer Chromatography (TLC): TLC would likely be used to monitor the progress of the reaction that synthesizes this compound. By comparing the spots of the reaction mixture with those of the starting materials, the formation of the product can be tracked. The retention factor (Rf) value would be a characteristic property of the compound on a specific stationary phase and with a specific mobile phase.

Column Chromatography: For the purification of this compound on a larger scale, column chromatography would be the method of choice. A suitable stationary phase (e.g., silica (B1680970) gel) and a carefully selected eluent system would be used to separate the target compound from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC would be a powerful tool for assessing the purity of the final product with high resolution. It could also be employed to separate the (E) and (Z) isomers of the imine if the synthesis yields a mixture. Different types of HPLC columns (e.g., normal-phase or reverse-phase) could be utilized depending on the polarity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could be used for both purity assessment and structural confirmation. The gas chromatogram would indicate the purity, while the mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1E)-N,1-Diphenylbut-3-en-1-imine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted anilines and α,β-unsaturated ketones. Key parameters include:

  • Catalyst Selection : Use of Na(OAc)₃BH in dichloroethane (DCE) for reductive amination, as demonstrated in analogous imine syntheses .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCE) enhance reaction efficiency by stabilizing intermediates.
  • Temperature Control : Room temperature (RT) to 80°C, depending on substrate reactivity.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients.
    • Data Table : Example reaction conditions from analogous studies:
ReagentSolventTemp.TimeYield
Na(OAc)₃BHDCERT12 h65–78%

Q. How is the stereochemical configuration (1E) of the imine group confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction data (e.g., SHELXL refinement) can unambiguously determine the E-configuration. For example, a related imine structure was resolved with C=C bond lengths of ~1.34 Å and torsion angles confirming planarity .
  • NMR Spectroscopy : 1^1H NMR coupling constants (Jtrans1216 HzJ_{trans} \approx 12–16\ \text{Hz}) between vinyl protons distinguish E/Z isomers.

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
  • Moisture Control : Use molecular sieves (3 Å) in anhydrous solvents like THF or DCM.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at ~150°C, necessitating storage below 4°C for long-term preservation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms for imine derivatives?

  • Methodological Answer :

  • Electron Density Maps : SHELX-refined structures (e.g., fractional coordinates for C=N bonds) validate intermediates. For example, a study on hydrazone derivatives used Olex2 to visualize charge distribution at the imine nitrogen, confirming nucleophilic attack pathways .
  • Data Table : Key crystallographic parameters from a related imine structure :
AtomxyzUiso (Ų)
N10.20741.05630.54590.0422
C10.09360.32440.61370.0766

Q. What computational methods are suitable for predicting the bioactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., cytochrome P450 enzymes).
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with receptor sites (e.g., EGFR kinase), validated by comparing docking scores (∆G ≤ -8 kcal/mol) with experimental IC₅₀ values .

Q. How should researchers address contradictory results in cytotoxicity assays for imine derivatives?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess variability across biological replicates. For instance, a study on coumarin-hydrazone hybrids reported p < 0.05 significance after normalizing to control groups .
  • Experimental Controls : Include positive controls (e.g., cisplatin) and validate cell viability via dual assays (MTT and Trypan Blue exclusion).
  • Data Triangulation : Cross-reference cytotoxicity data with structural analogs (e.g., phenyl-substituted imines) to identify substituent-dependent trends .

Methodological Notes

  • Crystallography : SHELX programs remain the gold standard for small-molecule refinement, but Olex2 is recommended for macromolecular interfaces due to its automated solvent masking .
  • Synthetic Reproducibility : Document reaction parameters (e.g., humidity, stirring rate) in SI to enhance reproducibility .
  • Ethical Reporting : Adhere to IUPAC nomenclature and SI unit conventions in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.